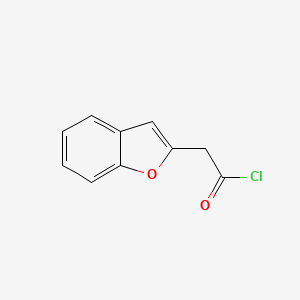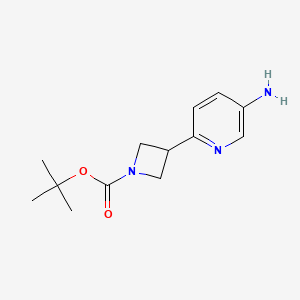
1-Benzothiepin-3-carbonitrile, 5-(acetyloxy)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile is an organic compound characterized by the presence of an acetyloxy group, a phenyl ring, and a benzothiepin structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiepin Ring: This can be achieved through a cyclization reaction involving a suitable thiol and a halogenated aromatic compound under basic conditions.
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced via acetylation of a hydroxyl group using acetic anhydride in the presence of a base such as pyridine.
Addition of the Phenyl Ring: The phenyl ring can be introduced through a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acetyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
5-(Acetyloxy)-4-phenyl-1-benzothiepin-2-carbonitrile: Similar structure but with a different position of the carbonitrile group.
5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
5-(Acetyloxy)-4-phenyl-1-benzothiepin-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
5866-53-5 |
|---|---|
Fórmula molecular |
C19H13NO2S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(3-cyano-4-phenyl-1-benzothiepin-5-yl) acetate |
InChI |
InChI=1S/C19H13NO2S/c1-13(21)22-19-16-9-5-6-10-17(16)23-12-15(11-20)18(19)14-7-3-2-4-8-14/h2-10,12H,1H3 |
Clave InChI |
ZKTQWOZPHPUOQY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C(=CSC2=CC=CC=C21)C#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)



![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)



![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)





